molecular formula C16H24N2O3S B2640223 Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate CAS No. 2413867-22-6

Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate

Cat. No. B2640223
CAS RN: 2413867-22-6
M. Wt: 324.44
InChI Key: GMZJGNSFYHNPQG-UHFFFAOYSA-N
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Description

Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate is a chemical compound. Based on its name, it likely contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The tert-butyl group is attached to the carboxylate group, and the phenyl group is attached to the thiazepane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazepane ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. For example, it might be able to participate in reactions involving the carboxylate group or the thiazepane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Potential Applications in Imaging

  • The synthesis of a radioligand with high affinity and selectivity for diazepam-insensitive benzodiazepine receptors, which could be a potential SPECT imaging agent for studying receptor locations and densities in the brain. This compound was synthesized from a related tert-butyl derivative through a process involving palladium-mediated stannylation and iododestannylation, demonstrating the versatility of tert-butyl derivatives in radiopharmaceutical chemistry (Xiao-shu He et al., 1994).

Chiral Auxiliary in Synthesis

  • The development and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for asymmetric synthesis. This compound facilitated the preparation of enantiomerically pure compounds, showcasing its utility in the synthesis of complex molecules with specific chirality, an essential aspect in the development of pharmaceuticals (A. Studer, T. Hintermann, D. Seebach, 1995).

Structural Insights from X-ray Diffraction

  • The determination of molecular structure via X-ray diffraction of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlighting the role of such compounds in understanding structural aspects of cyclic amino acid esters. These insights contribute to the development of novel compounds with potential applications in medicinal chemistry (T. Moriguchi et al., 2014).

Asymmetric Synthesis of Amines

  • The use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, highlighting the compound's role in enabling the synthesis of a wide range of highly enantioenriched amines. This illustrates the compound's importance in the synthesis of biologically active molecules and potential pharmaceuticals (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Anticorrosive Properties

  • Investigation into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl, showcasing the compound's utility in corrosion inhibition. This research underscores the potential industrial applications of such compounds in protecting metal surfaces against corrosion (B. Praveen et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or reactive .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in various industries .

properties

IUPAC Name

tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(19)18-10-12-22(17,20)11-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZJGNSFYHNPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=N)(=O)CCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate

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